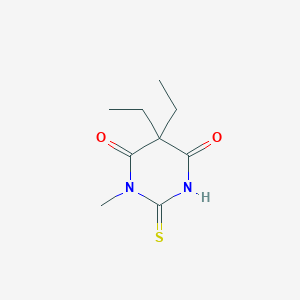
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
概要
説明
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound known for its unique structure and properties It belongs to the class of diazinane derivatives and is characterized by the presence of a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of diethyl malonate with thiourea under acidic conditions. The reaction proceeds through a series of steps including cyclization and methylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can optimize the reaction efficiency and product quality. Post-reaction purification steps such as recrystallization or chromatography are employed to isolate the pure compound .
化学反応の分析
Types of Reactions
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the diazinane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted diazinane derivatives .
科学的研究の応用
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diazinane ring structure allows for interactions with various biological pathways, making it a versatile compound for research .
類似化合物との比較
Similar Compounds
1,3-Diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but lacks the methyl group.
5,5-Dimethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but with different alkyl groups.
Uniqueness
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .
特性
IUPAC Name |
5,5-diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRZXJIANCRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=S)N(C1=O)C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364137 | |
| Record name | ST088581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3362-19-4 | |
| Record name | ST088581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3748803.png)
![5-(2-chloro-4-nitrophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3748810.png)
![8-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-methylquinoline](/img/structure/B3748812.png)
![methyl 4-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3748817.png)
![5-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B3748823.png)
![N-[(Z)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide](/img/structure/B3748830.png)
![methyl {2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3748833.png)
![dimethyl 2-{[5-(2,5-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B3748841.png)


![1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine](/img/structure/B3748873.png)
METHANONE](/img/structure/B3748879.png)

![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B3748916.png)
